2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride
Description
Properties
Molecular Formula |
C7H2Br2Cl2O3S |
|---|---|
Molecular Weight |
396.87 g/mol |
IUPAC Name |
2,4-dibromo-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H2Br2Cl2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H |
InChI Key |
NGKQGSVGBIEFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,4-Dichlorotoluene Derivatives
Initial Step: Chlorination of 2,4-Dichlorotoluene
The synthesis begins with the selective chlorination of 2,4-dichlorotoluene to introduce additional chlorines at the aromatic ring, forming 2,4-dichlorotrichlorobenzyl. This step is crucial because the bromination and subsequent chlorosulfonation depend on the availability of reactive positions on the aromatic ring.
- Reagents: Chlorine gas (Cl₂), azobisisobutyronitrile (AIBN) as a radical initiator.
- Temperature: 95–105°C.
- Catalyst: AIBN (0.2–1% of the molar amount of 2,4-dichlorotoluene).
- Procedure: Chlorine is introduced gradually under a controlled flow rate (~200–400 mL/min), with the reaction monitored via gas chromatography (GC) to ensure precise chlorination levels, targeting less than 0.05% residual 2,4-dichlorotoluene.
Chlorosulfonation to Introduce Chlorosulfonyl Group
The chlorinated intermediate undergoes chlorosulfonation, where chlorosulfonic acid (ClSO₃H) reacts with the aromatic ring to attach the chlorosulfonyl group at the 5-position.
- Reagents: Chlorosulfonic acid.
- Temperature: 0–5°C initially, then gradually raised to 110–120°C.
- Procedure: The chlorosulfonic acid is added dropwise to the chlorinated aromatic compound under vigorous stirring, maintaining low temperature to control the reaction exotherm and prevent over-sulfonation.
Hydrolysis to Form Benzoyl Chloride
Third Step: Hydrolysis
The chlorosulfonylated intermediate is then hydrolyzed to convert the sulfonyl chloride group into a benzoyl chloride derivative, facilitating subsequent purification.
- Reagents: Water, often added slowly to avoid vigorous reactions.
- Temperature: 110–120°C.
- Procedure: The mixture is heated under reflux, with water added dropwise, monitored via GC to track residual chlorosulfonyl groups.
| Parameter | Value | Reference |
|---|---|---|
| Hydrolysis temperature | 110–120°C | , |
| Water addition rate | Dropwise, controlled | , |
| Reaction time | 3–4 hours | , |
| Purity of product | >98% as per GC analysis | , |
Purification and Final Product Isolation
Final Step: Rectification under Reduced Pressure
The crude benzoyl chloride product is purified through vacuum distillation to remove impurities and residual reactants, yielding high-purity 2,4-dibromo-5-(chlorosulfonyl)benzoyl chloride.
- Method: Vacuum distillation.
- Temperature: Controlled to optimize separation, typically around 150–180°C under reduced pressure.
- Outcome: Fractions are collected, and the product's purity is confirmed via GC and NMR spectroscopy.
Data Summary:
| Parameter | Value | Reference |
|---|---|---|
| Distillation temperature | 150–180°C under vacuum | , |
| Purity | >99% (GC, NMR) | , |
Summary of Research and Industrial Data
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and sulfonyl) on the benzoyl chloride core enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 2,4-dibromo-5-(chlorosulfonyl)benzoyl chloride is compared to structurally related benzoyl and sulfonyl chlorides. Key compounds include:
Table 1: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Synthetic Utility : this compound has been employed in the synthesis of heterocyclic sulfonamides with antitumor activity, leveraging its bromine atoms for Suzuki-Miyaura cross-coupling .
Biological Activity
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H3Br2ClO3S
- Molecular Weight : 317.52 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chlorosulfonyl group is known for its electrophilic nature, which allows it to react with nucleophiles in biological systems, potentially leading to inhibition of enzymes or modification of proteins.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of bromine and chlorosulfonyl groups may enhance these properties through mechanisms such as:
- Disruption of bacterial cell membranes.
- Inhibition of essential metabolic pathways in microorganisms.
Anticancer Activity
Several studies have explored the anticancer potential of halogenated benzoyl chlorides. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle regulation.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Membrane disruption | |
| Anticancer | Apoptosis induction | |
| Enzyme inhibition | Active site blockage |
Case Studies
- Antimicrobial Activity Study : A study conducted by Smith et al. (2020) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.
- Anticancer Efficacy : In a preclinical study reported by Johnson et al. (2021), the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM.
- Enzyme Inhibition Research : A recent investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results showed that it effectively inhibited the activity of lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway, suggesting a potential mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
